molecular formula C10H17NO3 B13417644 Methyl alloecgonine CAS No. 74562-04-2

Methyl alloecgonine

Cat. No.: B13417644
CAS No.: 74562-04-2
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-GEPGNKONSA-N
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Description

Methyl alloecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and can be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl alloecgonine typically involves the esterification of ecgonine. One common method is the reaction of ecgonine with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ecgonine from coca leaves, followed by its esterification with methanol. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl alloecgonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methyl alloecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. This mechanism is similar to that of cocaine, although this compound is less potent . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as a precursor in the biosynthesis of cocaine. Unlike other tropane alkaloids, it has specific applications in the study of cocaine metabolism and its effects on the central nervous system .

Properties

CAS No.

74562-04-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1

InChI Key

QIQNNBXHAYSQRY-GEPGNKONSA-N

Isomeric SMILES

CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Origin of Product

United States

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